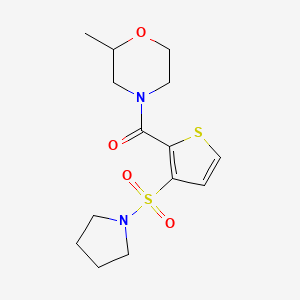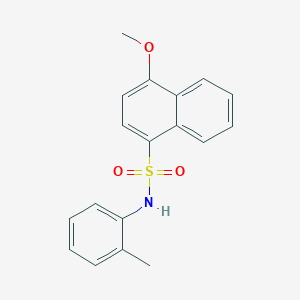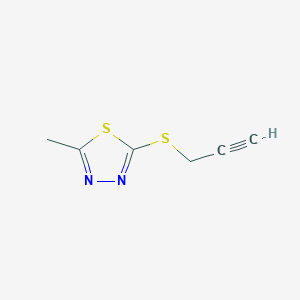![molecular formula C16H13ClN2O B7546738 N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. CPCA is a small molecule that belongs to the family of phenylacetamides and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug discovery.
Mécanisme D'action
The mechanism of action of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the activity of the receptor protein kinase C, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been found to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, this compound also has some limitations. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide. One area of research is the development of this compound derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the identification of the specific enzymes and receptors that are targeted by this compound, which may provide insights into its mechanism of action. In addition, further studies are needed to explore the potential therapeutic applications of this compound in various diseases.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide involves the reaction of 3-chloro-4-(chloromethyl)benzonitrile with phenylacetic acid in the presence of a base catalyst. The product obtained is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)19-13-7-8-14(16(17)9-13)15(10-18)12-5-3-2-4-6-12/h2-9,15H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYVRFQUCIIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C#N)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)
![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)



![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)


![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)